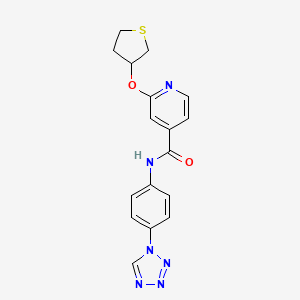![molecular formula C17H9Cl5N2O3 B2840769 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone CAS No. 478064-45-8](/img/structure/B2840769.png)
2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, an isoxazole ring, and a carbonyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could make it somewhat soluble in polar solvents .Scientific Research Applications
Polymer Synthesis
- Polymerization Catalysis : A study by Fernandes et al. (2002) explored the use of a similar complex for catalyzing the polymerization of ethylene. This catalytic system demonstrated significant activity, producing branched polyethylene with specific microstructures (Fernandes et al., 2002).
Photoreactions
- [2+2] Cycloadducts Formation : Shimo et al. (1987) investigated the photoadducts formed from 2-pyrones with chloroethylenes, resulting in cycloadducts and benzene derivatives, showcasing the chemical's role in complex organic reactions (Shimo et al., 1987).
Molecular Structure and Docking Studies
- Vibrational and Structural Analysis : A study by ShanaParveen et al. (2016) detailed the molecular structure and vibrational spectra of a compound structurally similar to the chemical . This research included molecular docking studies, highlighting its potential in drug design (ShanaParveen et al., 2016).
Synthesis and Catalysis
- One-Pot Synthesis : Saeidian et al. (2013) described a one-pot synthesis method using copper oxide as a catalyst for creating highly substituted pyrroles. This illustrates the compound's relevance in facilitating efficient synthetic pathways (Saeidian et al., 2013).
Biocatalysis
- Chiral Intermediate Synthesis : Miao et al. (2019) utilized a bacterial strain for the biotransformation of a related compound, achieving high stereoselectivity. This study emphasizes the role of such chemicals in producing chiral intermediates for pharmaceutical applications (Miao et al., 2019).
Supramolecular Chemistry
- Supramolecular Synthons : Yin and Li (2006) explored the self-assembly structures of pyrrole-2-carboxylates, identifying a robust supramolecular synthon. This research highlights the compound's utility in crystal engineering (Yin & Li, 2006).
Enantioselective Electrodes
- Stereoselective Electroreduction : Schwientek et al. (1999) used poly(pyrroles) synthesized from chiral pyrrole monomers, like the one , for the electrochemical reduction of organic molecules, demonstrating the compound's relevance in creating enantioselective electrodes (Schwientek et al., 1999).
Chemical Synthesis and Characterization
- New Pyrrole Derivative Synthesis : Louroubi et al. (2019) synthesized a new pyrrole derivative and analyzed its structure and corrosion inhibition properties. This indicates the potential of such compounds in materials science (Louroubi et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,2,2-trichloro-1-[4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl5N2O3/c1-7-12(14(24-27-7)13-9(18)3-2-4-10(13)19)15(25)8-5-11(23-6-8)16(26)17(20,21)22/h2-6,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYQVSAKVUCJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzo[d]thiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2840686.png)

![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride](/img/structure/B2840691.png)

![3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2840693.png)
![7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate](/img/structure/B2840694.png)
![6-methoxy-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2840696.png)

![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)
![(6-Propan-2-yloxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2840700.png)



